3-Pyridinebutanamine hydrochloride
Description
Contextualization within Amine and Pyridine (B92270) Chemistry Research
Amines and pyridines are fundamental classes of organic compounds with vast applications in chemistry and related fields. Amines, characterized by a nitrogen atom with a lone pair of electrons, are typically basic and act as nucleophiles. Their reactivity is central to the formation of a wide array of functional groups. Pyridine, a heterocyclic aromatic compound, is structurally similar to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. wikipedia.org This substitution makes the pyridine ring electron-deficient and alters its chemical reactivity compared to benzene. wikipedia.org
Significance as a Research Substrate and Intermediate
The primary significance of 3-Pyridinebutanamine hydrochloride in chemical research lies in its utility as a substrate and an intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic amine and an aromatic pyridine ring, allows for a variety of chemical transformations.
Researchers can selectively target either the amine or the pyridine moiety to construct new chemical entities. For instance, the primary amine can undergo a range of reactions, including acylation, alkylation, and Schiff base formation, to introduce new functional groups. The pyridine ring, on the other hand, can participate in electrophilic aromatic substitution reactions, although it is generally less reactive than benzene. wikipedia.orglibretexts.org
The compound serves as a valuable starting material for generating libraries of pyridine-containing compounds. These libraries are often used in medicinal chemistry and drug discovery to screen for biological activity. The structural motif of a pyridine ring connected to an aliphatic amine is found in numerous biologically active molecules.
Evolution of Research Themes Pertaining to this compound
Initial research involving compounds structurally related to this compound often focused on fundamental synthetic methodologies and the exploration of their basic chemical reactivity. As the fields of medicinal and materials chemistry have advanced, the research themes have evolved.
In recent years, there has been a growing interest in the development of novel pyridine derivatives with specific biological activities. nih.govnih.gov This has led to an increased focus on using compounds like this compound as scaffolds to create new potential therapeutic agents. The pyridine moiety is a common feature in many FDA-approved drugs, highlighting its importance in pharmaceutical research. rsc.org
Furthermore, the unique electronic properties of the pyridine ring have made its derivatives, including those related to this compound, candidates for applications in materials science, such as in the development of new polymers and functional materials.
Scope and Future Directions in Chemical Investigations
The future of research involving this compound and its derivatives appears promising. One key area of future investigation will likely be the continued exploration of its potential in medicinal chemistry. The development of new synthetic methods to functionalize both the pyridine ring and the amine group will enable the creation of a wider diversity of molecular structures for biological screening.
Another promising avenue is the investigation of the compound's role in catalysis. The nitrogen atom in the pyridine ring can coordinate with metal ions, suggesting that derivatives of this compound could be developed as ligands for transition metal catalysts. These catalysts could find applications in a variety of organic transformations.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-pyridin-3-ylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c10-6-2-1-4-9-5-3-7-11-8-9;/h3,5,7-8H,1-2,4,6,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQDBRSXKPPPAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704584 | |
| Record name | 4-(Pyridin-3-yl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84359-18-2 | |
| Record name | 4-(Pyridin-3-yl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Pyridinebutanamine Hydrochloride
Historical and Established Synthetic Pathways
The synthesis of pyridine (B92270) derivatives has a rich history, with many classical methods still forming the basis of modern synthetic strategies. These established pathways often involve multi-step sequences starting from simple, readily available precursors.
Conventional Approaches to Pyridine-Containing Amines
The synthesis of pyridine-containing amines has traditionally relied on several key types of reactions. One of the most common strategies involves the construction of the pyridine ring itself through condensation reactions. The Hantzsch pyridine synthesis, for example, is a classic method that involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. researchgate.net While versatile, this method is primarily used for the synthesis of symmetrically substituted pyridines. baranlab.org
Another conventional approach is the Chichibabin reaction, which introduces an amino group directly onto the pyridine ring, typically at the 2- or 6-position, by reacting the pyridine with sodium amide. numberanalytics.com However, this method is generally not suitable for the synthesis of 3-substituted amines like 3-Pyridinebutanamine.
For the synthesis of pyridine-containing amines where the amino group is part of a side chain, a common strategy is the reduction of a corresponding nitrile or nitro compound. For instance, a cyanopyridine can be reduced to an aminomethylpyridine, or a nitropyridine can be reduced to an aminopyridine. prepchem.comorgsyn.org These reduction reactions are often carried out using catalytic hydrogenation or metal hydrides.
Multi-Step Syntheses from Readily Available Precursors
The synthesis of 3-Pyridinebutanamine hydrochloride is typically achieved through multi-step reaction sequences starting from readily available pyridine derivatives. A common precursor is 3-picoline (3-methylpyridine), which can be produced on a large industrial scale. wikipedia.orggoogle.com
One plausible synthetic route starting from 3-picoline involves its conversion to 3-pyridineacetonitrile. This can be achieved through various methods, such as radical-mediated cyanation. The resulting 3-pyridineacetonitrile can then undergo a series of chain-extension reactions to introduce the remaining two carbon atoms of the butyl chain. For example, it can be alkylated with a suitable two-carbon electrophile. The nitrile group is then reduced to the primary amine, and subsequent treatment with hydrochloric acid yields the desired this compound.
Another viable precursor is 3-acetylpyridine, which can be synthesized from ethyl nicotinate (B505614) and ethyl acetate (B1210297). google.com The acetyl group can serve as a handle for further carbon chain elongation. For instance, a Wittig reaction with a suitable phosphonium (B103445) ylide could introduce the necessary carbon atoms, followed by reduction of the resulting alkene and any carbonyl functionalities.
A more direct approach involves the use of 3-(4-bromobutyl)pyridine as an intermediate. This can be synthesized from γ-(3-pyridyl)butyric acid, which in turn can be prepared from 3-picoline. The bromo-substituted compound can then be converted to the corresponding amine via methods such as the Gabriel synthesis or by direct amination with ammonia.
Advanced and Green Synthesis Techniques
In recent years, there has been a significant shift towards the development of more efficient, sustainable, and environmentally friendly synthetic methods. This has led to the exploration of catalytic processes, flow chemistry, and other green chemistry approaches for the synthesis of this compound and related compounds.
Catalytic Methods in this compound Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering pathways with higher efficiency and selectivity. For the synthesis of 3-Pyridinebutanamine, catalytic hydrogenation is a key step. The reduction of a nitrile intermediate, such as 3-(3-cyanopropyl)pyridine, to 3-Pyridinebutanamine is typically carried out using heterogeneous catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. prepchem.com
Transition metal-catalyzed cross-coupling reactions have also revolutionized the synthesis of substituted pyridines. numberanalytics.com For instance, a Suzuki or Negishi coupling could be employed to attach the butylamine (B146782) side chain or a precursor to the pyridine ring. This would involve the use of a pre-functionalized pyridine, such as 3-bromopyridine, and a suitable organoboron or organozinc reagent. researchgate.net
Recent research has also focused on the development of novel catalytic systems for pyridine synthesis itself. For example, copper-catalyzed reactions of acetophenones and 1,3-diaminopropane (B46017) have been shown to produce 2-arylpyridines. organic-chemistry.org While not directly applicable to 3-Pyridinebutanamine, these advancements in catalytic pyridine synthesis highlight the potential for developing more direct and efficient routes to this compound.
Flow Chemistry and Continuous Synthesis Approaches
Flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as improved safety, scalability, and reaction control. mdpi.com The synthesis of pyridine derivatives is an area where flow chemistry has been successfully applied. For example, the uncatalyzed nucleophilic aromatic substitution of chloropyridines with amines has been efficiently carried out in a continuous-flow reactor at high temperatures. researchgate.net
Sustainable and Environmentally Benign Syntheses
The principles of green chemistry are increasingly being integrated into synthetic planning. For the synthesis of this compound, this involves considering the use of renewable starting materials, minimizing the use of hazardous reagents and solvents, and improving atom economy.
One area of focus is the use of biocatalysis. Enzymes can offer high selectivity and operate under mild reaction conditions, reducing energy consumption and by-product formation. For example, transaminases could potentially be used for the asymmetric synthesis of chiral pyridine-containing amines.
The use of greener solvents, such as water or supercritical fluids, is another important aspect of sustainable synthesis. While many of the established syntheses of pyridine derivatives employ organic solvents, research is ongoing to develop methods that are compatible with more environmentally friendly solvent systems.
Furthermore, the development of catalytic systems that are recoverable and reusable is a key goal of green chemistry. The use of heterogeneous catalysts, as mentioned in the catalytic methods section, is a step in this direction. Additionally, the design of syntheses with fewer steps and higher atom economy will contribute to a more sustainable production of this compound.
Data Tables
Table 1: Comparison of Synthetic Precursors for this compound
| Precursor | Common Starting Material | Key Transformation(s) | Potential Advantages | Potential Disadvantages |
| 3-(3-cyanopropyl)pyridine | 3-Picoline | Catalytic hydrogenation | Direct conversion to the amine | Requires synthesis of the nitrile precursor |
| γ-(3-pyridyl)butyric acid | 3-Picoline | Reduction of carboxylic acid, amination | Utilizes a common starting material | Multi-step process with potential for side reactions |
| 3-Acetylpyridine | Ethyl nicotinate | Carbon chain elongation, reduction | Versatile intermediate for various derivatives | Requires multiple functional group manipulations |
Table 2: Overview of Catalytic Hydrogenation Conditions for Nitrile Reduction
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Typical Yield (%) |
| Raney Nickel | Methanol/Ammonia | 25-100 | 50-500 | 70-90 |
| Palladium on Carbon (Pd/C) | Ethanol (B145695) | 25-80 | 50-300 | 85-95 |
| Rhodium on Alumina | Acetic Acid | 25-70 | 50-200 | 80-90 |
Chemo- and Regioselectivity in Synthetic Transformations
A critical aspect in the synthesis of this compound via catalytic hydrogenation of 3-pyridinebutyronitrile is achieving high chemo- and regioselectivity. The primary challenge lies in the selective reduction of the nitrile group to a primary amine without affecting the aromatic pyridine ring.
Chemoselectivity: The pyridine ring is susceptible to hydrogenation, which would lead to the formation of the corresponding piperidine (B6355638) derivative as an undesired byproduct. The choice of catalyst and reaction conditions is paramount to ensure that the reduction is specific to the nitrile functionality. Catalysts such as palladium on carbon (Pd/C) and Raney Nickel are often employed for nitrile reductions. Under controlled conditions, these catalysts can exhibit a preference for the reduction of the nitrile group over the aromatic ring. The use of specific additives or catalyst modifications can further enhance this selectivity.
Regioselectivity: In the context of this specific synthesis, regioselectivity is inherently controlled by the structure of the starting material, 3-pyridinebutyronitrile, where the nitrile group is already positioned at the terminus of the butyl chain attached to the 3-position of the pyridine ring. Therefore, the primary concern remains the chemoselective reduction of the nitrile.
Research on the reduction of similar nitrile-containing aromatic compounds has demonstrated that the formation of secondary and tertiary amines as byproducts can also be a challenge. This occurs through the reaction of the initially formed primary amine with the intermediate imine species. The use of acidic conditions or specific additives can help to suppress these side reactions by protonating the primary amine, thereby reducing its nucleophilicity and preventing further reaction.
Optimization of Reaction Conditions, Yields, and Purity
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables that are typically fine-tuned include the choice of catalyst, solvent, temperature, and hydrogen pressure.
Catalyst Selection: Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of nitriles. The catalyst loading is an important parameter to optimize, with typical values ranging from 5 to 10 mol%. Raney Nickel is another effective catalyst for this transformation.
Solvent System: The choice of solvent can significantly influence the reaction rate and selectivity. Alcohols, such as ethanol or methanol, are frequently used as solvents for catalytic hydrogenations. The use of acidic solvents or the addition of an acid, such as hydrochloric acid, can be beneficial in preventing the formation of secondary and tertiary amine byproducts.
Temperature and Pressure: Catalytic hydrogenations are often carried out at elevated temperatures and pressures to facilitate the reaction. However, overly harsh conditions can lead to the undesirable reduction of the pyridine ring. Therefore, a careful balance must be struck. Typical temperatures may range from ambient to moderately elevated, while hydrogen pressures can vary.
Table 1: Illustrative Reaction Parameters for the Catalytic Hydrogenation of 3-Pyridinebutyronitrile
| Parameter | Condition | Rationale |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Promotes selective nitrile reduction. |
| Solvent | Ethanol or Methanol | Good solubility for reactants. |
| Additive | Hydrochloric Acid | Suppresses side reactions (secondary/tertiary amine formation). |
| Temperature | 25-50 °C | Balances reaction rate and selectivity, minimizing pyridine ring reduction. |
| H₂ Pressure | 1-10 atm | Sufficient for nitrile reduction while maintaining selectivity. |
| Purification | Recrystallization | To obtain high-purity this compound. |
Reactivity and Derivatization of 3 Pyridinebutanamine Hydrochloride
Synthesis of Novel Derivatives and Analogs
Stereoselective Derivatization Strategies
The presence of a chiral center in 3-Pyridinebutanamine hydrochloride, which is typically produced as a racemic mixture, necessitates strategies for the separation of its enantiomers to yield optically pure compounds. A primary and widely utilized method for achieving this is through classical chiral resolution, which involves the formation of diastereomeric salts. unjani.ac.idlibretexts.org
This technique leverages the reaction of the racemic amine with a single enantiomer of a chiral acid. libretexts.org Common chiral resolving agents for basic compounds like 3-Pyridinebutanamine include optically active forms of tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org The process involves the formation of two diastereomeric salts, which, unlike enantiomers, possess different physical properties, such as solubility. rsc.org This difference in solubility allows for their separation by fractional crystallization. unjani.ac.id
For instance, reacting racemic 3-Pyridinebutanamine with (+)-tartaric acid would yield a mixture of two diastereomeric salts: (R)-3-Pyridinebutanamine-(+)-tartrate and (S)-3-Pyridinebutanamine-(+)-tartrate. Due to their distinct crystalline structures and solubilities, one diastereomer will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. rsc.org The crystallized salt can then be isolated by filtration. Subsequently, treatment of the separated diastereomeric salt with a base will neutralize the tartaric acid and regenerate the free, enantiomerically enriched 3-Pyridinebutanamine. unjani.ac.id The choice of chiral resolving agent and solvent system is critical and often determined empirically to achieve efficient separation. unjani.ac.id
Beyond classical resolution, enantioselective synthesis represents another key strategy. This approach involves the use of chiral catalysts or auxiliaries to direct a chemical reaction to favor the formation of one enantiomer over the other, potentially yielding a product with high enantiomeric excess from the outset. wikipedia.org
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Chemical Class |
|---|---|
| (+)-Tartaric Acid | Chiral Dicarboxylic Acid |
| (-)-Mandelic Acid | Chiral α-Hydroxy Acid |
Heterocyclic Annulations and Ring Formations Utilizing this compound
The structure of this compound, featuring a β-arylethylamine motif where the pyridine (B92270) ring acts as the aryl group, makes it a suitable precursor for the synthesis of fused heterocyclic systems through annulation reactions. ias.ac.in A prominent example of such a transformation is the Pictet-Spengler reaction. wikipedia.org
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new ring. wikipedia.orgjk-sci.com In the case of 3-Pyridinebutanamine, the pyridine ring is the nucleophile for the cyclization step. The reaction commences with the formation of a Schiff base between the primary amine of 3-Pyridinebutanamine and a carbonyl compound. jk-sci.com Subsequent protonation of the Schiff base generates a reactive iminium ion. The electron-rich pyridine ring then attacks this electrophilic iminium ion, leading to the formation of a new six-membered ring fused to the pyridine core. wikipedia.org
The specific product of the Pictet-Spengler reaction with 3-Pyridinebutanamine would be a derivative of the γ-carboline ring system. nih.govchemistryviews.orgnih.gov The reaction with formaldehyde, for instance, would yield a tetrahydro-γ-carboline. The use of other aldehydes or ketones would introduce a substituent at the newly formed chiral center in the resulting heterocyclic product. wikipedia.org The reaction conditions, such as the choice of acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) and solvent, can significantly influence the reaction's efficiency and yield. numberanalytics.com
The synthesis of fused pyridine heterocycles is of significant interest due to their presence in numerous biologically active compounds and their applications in medicinal chemistry and material science. ias.ac.in The ability of this compound to serve as a building block in such syntheses highlights its utility in generating molecular complexity.
Table 2: Pictet-Spengler Reaction with 3-Pyridinebutanamine
| Reactants | Catalyst | Product Type |
|---|
Studies on Reaction Kinetics and Thermodynamics
While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature, the general principles governing the reactivity of analogous compounds can be applied.
Reaction Kinetics: The rate of reactions such as the Pictet-Spengler cyclization is influenced by several factors. Studies on similar reactions have shown that the reaction rate is dependent on the concentration of the reactants, the temperature, and the nature and concentration of the acid catalyst. depaul.edu For the Pictet-Spengler reaction, a linear relationship between the reaction rate and the acidity of the medium has been observed, indicating that the protonation of the intermediate iminium ion is a key step in the rate-determining part of the reaction. depaul.edu The electronic nature of the substituents on both the β-arylethylamine and the carbonyl compound can also affect the reaction rate; electron-donating groups on the pyridine ring would be expected to increase the rate of cyclization by enhancing its nucleophilicity. numberanalytics.com The choice of buffer can also play a significant role, with some studies noting that phosphate (B84403) buffers can catalyze the reaction more effectively than other buffers at near-neutral pH. depaul.edu
Thermodynamics: The thermodynamic feasibility of ring-forming reactions like the Pictet-Spengler synthesis is generally favorable, as the formation of a stable heterocyclic ring system is an entropically and enthalpically driven process. The synthesis of pyridine and its derivatives is typically an exothermic and exergonic reaction. unjani.ac.id For instance, the synthesis of pyridine from pyrylium (B1242799) salt has a negative enthalpy and Gibbs free energy change, indicating a spontaneous process at room temperature. unjani.ac.id While the exact thermodynamic parameters for the formation of γ-carbolines from this compound would require experimental determination, the formation of the stable, fused aromatic system suggests a thermodynamically favorable process. Thermodynamic properties such as the heat of formation, entropy, and heat capacity have been experimentally determined and calculated for pyridine itself, providing a foundational understanding of the thermodynamic contributions of the pyridine moiety in more complex molecules. osti.govnist.govnist.gov
Based on a comprehensive review of available scientific literature, it has not been possible to find specific information detailing the role of This compound in the precise applications outlined in the requested article structure. Searches for its use as a precursor in the synthesis of advanced heterocyclic frameworks, the construction of macrocycles and supramolecular assemblies, or its utilization in natural product-inspired synthesis did not yield specific research findings.
Similarly, information regarding its application in multicomponent reactions, combinatorial chemistry, the development of diverse chemical libraries, or its contributions to non-polymeric material precursor chemistry is not available in the public domain.
Therefore, this article cannot be generated as the specific, detailed research findings required to populate the requested sections and subsections for "this compound" are not present in the accessible scientific literature. It is possible that the applications of this specific compound in these advanced areas of organic synthesis are not widely documented or may be part of proprietary research not available publicly.
Theoretical and Computational Studies of 3 Pyridinebutanamine Hydrochloride
Quantum Chemical Calculations of Molecular Structure
Quantum chemical calculations are fundamental to understanding the molecular structure and properties of compounds like 3-pyridinebutanamine hydrochloride. These methods, particularly Density Functional Theory (DFT), are used to predict molecular geometries, electronic properties, and relative energies of different conformations.
Conformational Analysis and Energetics
The flexible butanamine side chain of this compound allows for multiple rotational isomers, or conformers. A thorough conformational analysis would involve systematically rotating the single bonds of the side chain to identify all possible low-energy structures. For each conformation, quantum chemical calculations would be performed to determine its stability. The results would be a potential energy surface (PES) detailing the relative energies of the conformers.
For instance, a study on C-N atropoisomers utilized computational methods to calculate the rotational barriers of related structures, which were found to be in the range of 21.5 to 35.2 kcal/mol, indicating the existence of stable atropisomers. acs.org Similar calculations for this compound would reveal the most stable three-dimensional arrangement of the molecule and the energy barriers between different conformations.
Electronic Structure and Bonding Analysis
The electronic structure of this compound would be significantly influenced by the protonation of the pyridine (B92270) nitrogen, creating a pyridinium (B92312) cation. This positive charge affects the electron distribution throughout the molecule.
Computational methods like Natural Bond Orbital (NBO) analysis would be employed to investigate the nature of the chemical bonds. NBO analysis can quantify the interactions between the pyridine ring and the butanamine side chain, as well as the delocalization of the positive charge. In studies of other pyridine complexes, DFT calculations followed by NBO analysis have been used to characterize the nature of bonding, ranging from covalent to pnictogen bonds. researchgate.net For this compound, this analysis would provide insights into the hybridization of the atoms and the extent of electronic communication between the aromatic ring and the alkylammonium group.
Acidity and Basicity Predictions
The acidity of this compound is primarily determined by the pyridinium ion, which acts as a weak acid. The pKa of pyridinium chloride itself is approximately 5, indicating it is more acidic than typical amines due to the sp² hybridization of the nitrogen atom. wikipedia.org
Computational approaches can provide accurate estimates of pKa values. A common method involves calculating the Gibbs free energy change for the deprotonation reaction in a simulated aqueous environment. For example, studies on pyrimidines have successfully used DFT calculations at the B3LYP/6-31+G(d,p) level with a solvent model to achieve excellent correlations with experimental pKa values. nih.gov A similar approach for this compound would allow for a theoretical prediction of its acidity.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving pyridine derivatives. By modeling the reactants, products, and any intermediate or transition states, researchers can gain a detailed understanding of the reaction pathway.
Transition State Characterization
Identifying the transition state—the highest energy point along the reaction coordinate—is crucial for understanding the kinetics of a chemical reaction. Computational methods are used to locate the geometry of the transition state and calculate its energy.
For example, in a study of the reaction of pyridine with excited nitrogen atoms, the reaction mechanism was unveiled through calculations of the potential energy surface, which identified barrierless addition and subsequent ring-contraction pathways. chemrxiv.org Similarly, for reactions involving this compound, such as its synthesis or degradation, computational characterization of transition states would reveal the atomistic details of the bond-breaking and bond-forming processes.
Kinetic and Thermodynamic Parameter Predictions
Once the stationary points on the potential energy surface (reactants, products, and transition states) are identified, various kinetic and thermodynamic parameters can be predicted. These include activation energies, reaction enthalpies, and reaction entropies.
In a study on the reversible binding of dihydrogen to a rhodium complex, temperature- and pressure-dependent theoretical studies were used to determine thermodynamic and kinetic parameters, such as an activation enthalpy of 10.0 kcal/mol and an activation entropy of -18 cal/mol·K in methanol. chemrxiv.org For a hypothetical reaction of this compound, these computational predictions would provide valuable information about the reaction rate and the position of the chemical equilibrium.
Spectroscopic Property Prediction and Interpretation
Theoretical simulations are instrumental in predicting and understanding the spectroscopic characteristics of molecules. These methods can calculate spectra from first principles, aiding in the assignment of experimental signals and providing a deeper understanding of the underlying molecular phenomena.
Vibrational and Electronic Spectroscopy Simulations
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods, primarily based on Density Functional Theory (DFT), can calculate the harmonic vibrational frequencies and their corresponding intensities. These calculations are crucial for assigning the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional modes of the pyridine ring, the butylamine (B146782) side chain, and the associated hydrochloride salt.
Electronic spectroscopy, such as Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra by calculating the energies and oscillator strengths of electronic excitations. For this compound, these simulations would identify the key electronic transitions, likely involving the π-system of the pyridine ring.
Due to the absence of specific published research on this compound, a representative data table of calculated vibrational frequencies cannot be provided.
Nuclear Magnetic Resonance Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a widely used approach for calculating NMR shielding tensors, which are then converted to chemical shifts.
These predictions are invaluable for assigning experimental NMR spectra, especially for complex molecules. For this compound, theoretical calculations would help in the precise assignment of proton and carbon signals of the pyridine ring and the butanamine chain. While general prediction tools exist, specific, high-level computational studies on this molecule are not currently available in the literature. nih.govnih.gov
Table 1: Illustrative Table of Predicted vs. Experimental ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H-2 (Pyridine) | Data not available | Data not available |
| H-3 (Pyridine) | Data not available | Data not available |
| H-4 (Pyridine) | Data not available | Data not available |
| α-CH₂ (Butanamine) | Data not available | Data not available |
| β-CH₂ (Butanamine) | Data not available | Data not available |
| γ-CH₂ (Butanamine) | Data not available | Data not available |
| δ-NH₃⁺ (Butanamine) | Data not available | Data not available |
Note: This table is for illustrative purposes only. No published data is available for this compound.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into their behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of a molecule and its interactions with its environment.
For this compound, MD simulations could be used to study its conformational landscape, identifying the most stable geometries in different solvents. Furthermore, these simulations are crucial for understanding the intermolecular interactions, such as hydrogen bonding between the hydrochloride group and solvent molecules, as well as interactions between the pyridine ring and other molecules. These simulations are fundamental for understanding how the molecule behaves in a biological or chemical system. However, specific MD studies on this compound have not been reported in the scientific literature.
Advanced Analytical Methodologies for 3 Pyridinebutanamine Hydrochloride Research
Chromatographic Separation Techniques
Chromatographic methods are essential for separating 3-Pyridinebutanamine hydrochloride from impurities, starting materials, and potential enantiomers. These techniques provide the foundation for quantitative analysis and purity verification.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The development of a robust, stability-indicating HPLC method is critical for resolving the main component from any related substances or degradation products. researchgate.net
A typical reversed-phase HPLC (RP-HPLC) method is often the preferred approach. Method development involves the systematic optimization of several key parameters to achieve adequate separation. researchgate.net The selection of the stationary phase is crucial; a C18 column is frequently used due to its versatility and hydrophobicity, which is suitable for retaining and separating pyridine (B92270) derivatives. researchgate.netnih.gov
The mobile phase composition is another critical factor. A gradient elution using a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724), is common. nih.govnih.gov The buffer, often a phosphate (B84403) or acetate (B1210297) salt, helps to control the pH and ensure consistent ionization of the analyte, leading to reproducible retention times and sharp peak shapes. nih.gov For amine-containing compounds, an ion-pairing agent like sodium octanesulfonate may be added to the mobile phase to improve peak symmetry and retention. researchgate.net The pH of the mobile phase is carefully adjusted, often to an acidic value (e.g., pH 3.5), to ensure the amine is in its protonated form, which can enhance interaction with the stationary phase and improve chromatographic performance. nih.gov
Detection is typically performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the pyridine chromophore exhibits strong absorbance, such as 230 nm or 238 nm. nih.govnih.gov Method validation is conducted according to ICH guidelines to establish linearity, precision, accuracy, specificity, and robustness, ensuring the method is suitable for its intended purpose. researchgate.netnih.gov
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Provides hydrophobic stationary phase for retention. nih.gov |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH 3.5) | Aqueous buffer to control pH and ensure consistent ionization. nih.gov |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. nih.gov |
| Elution | Gradient | Allows for separation of compounds with varying polarities. nih.gov |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. nih.gov |
| Column Temp. | 40 °C | Ensures reproducible retention times. nih.gov |
| Detector | UV/DAD at 230 nm | Monitors the eluent for the analyte based on UV absorbance. nih.gov |
| Injection Vol. | 10 µL | Standardized volume for sample introduction. nih.gov |
Gas Chromatography (GC) Approaches for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, this compound, being a salt with a primary amine and a relatively high molecular weight, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue. jfda-online.com
Chemical derivatization targets the active hydrogen on the primary amine. Common derivatizing agents include silylating reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or acylating reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). jfda-online.comscispace.com These reagents react with the amine to form less polar, more volatile derivatives (e.g., trimethylsilyl (B98337) or fluoroacyl derivatives) that are amenable to GC separation. jfda-online.com The formation of these derivatives not only increases volatility but can also improve chromatographic peak shape and enhance detection sensitivity, especially when using an electron capture detector (ECD) for halogenated derivatives. scispace.com
The derivatized sample is then injected into the GC, which is typically equipped with a capillary column coated with a non-polar stationary phase like dimethylpolysiloxane (e.g., DB-5 or SE-30). scispace.com A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and identification. scispace.com
Chiral Separations for Enantiomeric Purity Assessment
Since this compound contains a chiral center at the carbon atom bearing the amino group, it exists as a pair of enantiomers. Because enantiomers can exhibit different pharmacological activities, it is crucial to develop analytical methods to separate and quantify them. researchgate.net Chiral separation is essential for assessing the enantiomeric purity of a single-enantiomer product or for studying the properties of each enantiomer individually. nih.gov
Chiral HPLC is the most common technique for enantiomeric separation. rsc.org This is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® series), are widely used and have proven effective for separating a broad range of chiral compounds, including amines. rsc.org
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. researchgate.net The differing stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation. researchgate.net The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), along with a basic additive like diethylamine (B46881) or ammonia (B1221849) solution, is critical for achieving optimal resolution. rsc.org Another approach involves using a chiral selector, such as a cyclodextrin (B1172386) derivative, as an additive in the mobile phase with a standard achiral column or in capillary electrophoresis. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of a compound in solution. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.
The ¹H NMR spectrum would show distinct signals for each unique proton in the molecule. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7-9 ppm), with their specific chemical shifts and splitting patterns determined by their position relative to the nitrogen atom and the butylamine (B146782) substituent. chemicalbook.com The protons on the aliphatic butyl chain would appear in the upfield region, with their multiplicity (singlet, doublet, triplet, etc.) revealing the number of adjacent protons. The proton on the chiral carbon (CH-NH₂) would likely appear as a multiplet.
The ¹³C NMR spectrum provides information on the different carbon environments. The carbon atoms of the pyridine ring would resonate at lower field values compared to the aliphatic carbons of the butanamine chain. researchgate.net The number of distinct signals in the ¹³C spectrum confirms the number of unique carbon atoms in the structure.
Table 2: Predicted NMR Data for this compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment | | 8.5-8.7 | Pyridine H2, H6 | 148-152 | Pyridine C2, C6 | | 7.3-7.8 | Pyridine H4, H5 | 136-140 | Pyridine C4 | | 3.0-3.5 | CH-NH₂ | 123-126 | Pyridine C3, C5 | | 2.6-2.9 | CH₂-Pyridine | 50-55 | CH-NH₂ | | 1.5-2.2 | CH₂-CH₂-CH | 35-40 | CH₂-Pyridine | | - | - | 25-30 | CH₂-CH₂-CH |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. chemicalbook.com
Mass Spectrometry (MS) for Identification and Purity Assessment
Mass Spectrometry (MS) is a vital technique for confirming the molecular weight and assessing the purity of this compound. When coupled with a chromatographic technique like HPLC or GC (as HPLC-MS or GC-MS), it provides a high degree of specificity for identification.
Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (3-Pyridinebutanamine). The mass of this ion allows for the confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, further solidifying the elemental composition.
Fragmentation patterns observed in the mass spectrum, particularly with harder ionization techniques like Electron Ionization (EI) after GC separation of a derivative, can provide structural information. Characteristic fragments would include the loss of the amine group or cleavage at various points along the butyl chain, as well as fragments corresponding to the stable pyridine ring. This fragmentation is crucial for structural confirmation and for identifying related impurities. scispace.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Ammonia |
| Diethylamine |
| Dimethylpolysiloxane |
| Ethanol (B145695) |
| Hexane |
| Isopropanol |
| N,O-Bis(trimethylsilyl)acetamide (BSA) |
| Pentafluoropropionic anhydride (PFPA) |
| Phosphate |
| Potassium Dihydrogen Phosphate |
| Pyridine |
| Sodium octanesulfonate |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational and rotational modes of molecules, providing a unique "fingerprint" for a given compound.
Infrared (IR) Spectroscopy:
The IR spectrum is anticipated to show absorptions for C-H stretching in the aromatic pyridine ring in the region of 3100-3000 cm⁻¹. The C-H stretching vibrations of the butane (B89635) chain would appear at lower wavenumbers, typically in the 2950-2850 cm⁻¹ range. The presence of the hydrochloride salt will significantly influence the N-H stretching vibrations of the amine group. These are expected to appear as a broad band in the 2800-2400 cm⁻¹ region, characteristic of ammonium (B1175870) salts. The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. C-N stretching vibrations and various bending vibrations (CH₂, NH) will contribute to the fingerprint region of the spectrum, typically below 1400 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to be dominated by vibrations of the pyridine ring, as aromatic rings are strong Raman scatterers. researchgate.netchemicalbook.com Based on studies of pyridine and its derivatives, prominent peaks are anticipated around 1000-1050 cm⁻¹, corresponding to the ring breathing mode. researchgate.netresearchgate.net Other significant bands would arise from in-plane C-H bending and other ring vibrations. The alkyl chain vibrations are generally weaker in Raman spectra compared to the aromatic ring vibrations. The hydrochloride salt form may influence the Raman spectrum, particularly in the regions associated with the amine group vibrations. researchgate.netresearchgate.net
Table 1: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Functional Group |
| N-H Stretch (salt) | 2800-2400 (broad) | Weak / Not prominent | R-NH₃⁺ |
| C-H Stretch (Aromatic) | 3100-3000 | Strong | Pyridine Ring |
| C-H Stretch (Aliphatic) | 2950-2850 | Moderate | Butane Chain |
| C=C, C=N Stretch | 1600-1400 | Strong | Pyridine Ring |
| Ring Breathing | Weak / Not prominent | ~1030 | Pyridine Ring |
| Ring Trigonal Breathing | Weak / Not prominent | ~1000 | Pyridine Ring |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule, providing information about the presence of chromophores. The pyridine ring in this compound is the primary chromophore. The UV-Vis spectrum of pyridine in a non-polar solvent typically exhibits a strong π → π* transition around 250-260 nm and a weaker n → π* transition at a longer wavelength, around 280 nm. The exact position and intensity of these bands can be influenced by the solvent and the substituents on the pyridine ring. The butanamine hydrochloride side chain is not expected to absorb significantly in the standard UV-Vis range.
Table 2: Predicted UV-Visible Spectroscopy Data for this compound
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Chromophore |
| π → π | ~255 | High | Pyridine Ring |
| n → π | ~280 | Low | Pyridine Ring |
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as those of other hydrochloride salts of amine-containing compounds and pyridine derivatives, can provide insights. researchgate.netmdpi.com It is expected that the protonated amine group would form strong hydrogen bonds with the chloride ion. The conformation of the butanamine side chain could be influenced by these intermolecular forces.
Hyphenated Techniques in Complex Mixture Analysis
In many research and industrial settings, this compound may be present in complex matrices. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of such mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a powerful technique for the separation, identification, and quantification of this compound in liquid samples. springernature.com Reversed-phase high-performance liquid chromatography (HPLC) would likely be the separation method of choice, utilizing a C18 column. sielc.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier such as formic acid to ensure the analyte is in its protonated form for good peak shape and retention.
The separated analyte would then be introduced into a mass spectrometer, likely using an electrospray ionization (ESI) source in positive ion mode. The ESI source would generate the protonated molecular ion [M+H]⁺ of 3-Pyridinebutanamine. Tandem mass spectrometry (MS/MS) could then be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting product ions. This technique offers high sensitivity and selectivity, making it suitable for trace analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another valuable hyphenated technique, particularly for volatile and thermally stable compounds. cdc.gov For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability, although direct analysis of related pyridine alkaloids has been reported. researchgate.netresearchgate.netijpsr.info A common derivatization approach would be silylation of the amine group. The separation would be achieved on a capillary GC column, and the eluting components would be identified by their mass spectra. GC-MS provides excellent chromatographic resolution and is a well-established method for the analysis of many organic compounds. mdpi.com
Emerging Research Areas and Future Perspectives
Potential in Catalytic Systems as a Ligand or Organocatalyst Precursor
The molecular architecture of 3-Pyridinebutanamine hydrochloride presents intriguing possibilities for its application in catalysis. The presence of both a pyridine (B92270) ring and a primary amine function within the same molecule makes it a bifunctional entity with the potential to act as a versatile ligand in transition-metal catalysis or as a precursor to organocatalysts. escholarship.org
The nitrogen atom of the pyridine ring can coordinate with a variety of transition metals, a property that has been extensively utilized in the design of catalysts for a myriad of organic transformations. acs.orgnih.gov The butanamine side chain can influence the steric and electronic environment of the metal center, potentially modulating the catalyst's activity and selectivity. The development of bifunctional ligands, which can participate in substrate activation and stabilization of transition states, is a key area of modern catalyst design. nih.gov For instance, pyridine-containing ligands have been instrumental in palladium-catalyzed cross-coupling reactions. acs.org
Furthermore, the primary amine group of this compound can serve as a handle for the synthesis of more complex chiral ligands or as an active component in organocatalysis. Primary amines are known to be effective catalysts for a range of reactions, including aldol (B89426) and Mannich reactions. nih.gov The proximity of the pyridine ring could influence the reactivity and stereoselectivity of such catalytic processes. Research into pyridine derivatives as organocatalysts has shown their utility in various transformations, including borylation and acylation reactions.
Exploration of Novel Synthetic Pathways and Methodologies
While classical methods for the synthesis of pyridine derivatives exist, the field is continuously driven by the need for more efficient, sustainable, and versatile synthetic strategies. nih.gov The development of novel synthetic pathways to access this compound and its analogues is a crucial area of future research.
Recent advancements in synthetic organic chemistry have focused on green and sustainable methods, such as multicomponent reactions, which allow for the construction of complex molecules in a single step, often with high atom economy. nih.govresearchgate.netresearchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields for the preparation of pyridine derivatives. acs.orgresearchgate.net The exploration of transition-metal-catalyzed C-H functionalization offers a direct and efficient route to functionalized pyridines, minimizing the need for pre-functionalized starting materials. nih.gov Additionally, innovative methods like the transmutation of the nitrogen atom in the pyridine ring to a functionalized carbon atom are expanding the toolkit for creating diverse molecular scaffolds. rsc.org A metal-free cascade process involving a Pummerer-type rearrangement has also been reported for the synthesis of highly functionalized pyridines. acs.org The application of these modern synthetic methodologies could lead to more efficient and environmentally benign routes to this compound.
| Synthetic Approach | Description | Potential Advantages |
| Multicomponent Reactions | Combining three or more reactants in a single operation to form a complex product. nih.govresearchgate.net | High efficiency, atom economy, and reduced waste. |
| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate chemical reactions. acs.orgresearchgate.net | Shorter reaction times, higher yields, and cleaner reactions. |
| C-H Functionalization | Directly converting a carbon-hydrogen bond into a carbon-functional group bond. nih.gov | Increased step-economy and reduced pre-functionalization steps. |
| Skeletal Editing | Targeted replacement of an atom within a molecular scaffold. rsc.org | Rapid generation of structural diversity. |
| Cascade Reactions | A series of intramolecular reactions that occur sequentially in one pot. acs.org | Increased complexity from simple starting materials in a single step. |
This table summarizes modern synthetic methodologies applicable to the synthesis of pyridine derivatives.
Integration with Chemoinformatics and Machine Learning for Predictive Research
The integration of computational tools, particularly chemoinformatics and machine learning, is revolutionizing chemical research by enabling the prediction of molecular properties and activities, thereby accelerating the discovery process. energyfrontier.uscatalysis.blogaiche.orgcatalysis.blog For this compound, these in silico approaches can provide valuable insights into its potential applications and guide experimental efforts.
Chemoinformatics can be employed to calculate a wide range of molecular descriptors for this compound, which can then be used to predict its physicochemical properties, such as solubility and lipophilicity. Furthermore, these descriptors can be used to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models can correlate the structural features of a series of related pyridine derivatives with their biological activity or physical properties, allowing for the prediction of the properties of new compounds. nih.gov For instance, machine learning models have been used to predict the antiproliferative activity of pyridine derivatives.
In the context of catalysis, machine learning algorithms can be trained on existing data to predict the catalytic performance of new ligands or organocatalysts. umich.edu By analyzing the structural features of known catalysts, these models can identify key parameters that govern activity and selectivity, and then propose new catalyst candidates, such as derivatives of this compound, with potentially enhanced properties. This predictive power can significantly reduce the time and resources required for catalyst development. The use of counterfactual examples in machine learning can also help in understanding the relationship between a compound's structure and its predicted properties. researchgate.net
| Computational Tool | Application for this compound | Potential Outcome |
| Chemoinformatics | Calculation of molecular descriptors and development of QSAR/QSPR models. nih.gov | Prediction of physicochemical properties and potential biological activities. |
| Machine Learning | Training predictive models for catalytic activity based on structural features. umich.edu | Identification of structural modifications to enhance catalytic performance. |
| Molecular Docking | Simulation of the interaction between the compound and a biological target. | Assessment of potential as an inhibitor for enzymes like those in coronaviruses. nih.gov |
This table illustrates the application of computational tools in the research of this compound.
Interdisciplinary Research Outlook in Materials Science and Green Chemistry
The unique bifunctional nature of this compound opens up avenues for its application in interdisciplinary fields such as materials science and green chemistry.
In materials science, the pyridine and amine functionalities can be utilized to incorporate this molecule into larger structures like polymers or metal-organic frameworks (MOFs). The pyridine unit can act as a coordinating ligand for metal ions, while the amine group can be used as a site for polymerization or for post-synthetic modification of materials. This could lead to the development of new functional materials with tailored properties for applications in areas such as gas storage, separation, or catalysis.
From a green chemistry perspective, pyridine and its derivatives are being explored for their potential to contribute to more sustainable chemical processes. biosynce.comnih.gov This includes their use as greener reaction media and as building blocks for the synthesis of more environmentally friendly products. biosynce.com The development of synthetic routes to this compound from renewable feedstocks would further enhance its green credentials. Moreover, if utilized as a recyclable catalyst, it would align with the principles of green chemistry by reducing waste and improving process efficiency. The use of environmentally benign solvents and catalysts in the synthesis of pyridine derivatives is an active area of research. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Pyridinebutanamine hydrochloride, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves condensation of pyridine derivatives with butanamine precursors under acidic conditions. For example, analogous compounds like 3-Methyl-1-phenylbutan-1-amine hydrochloride are synthesized via reaction with hydrochloric acid under controlled pH (5.5–6.0) and temperature (40–60°C) to prevent side reactions . Imine intermediate formation (as seen in 2-Amino-2-(3-pyridyl)acetic acid hydrochloride synthesis) requires refluxing in ethanol/water mixtures, followed by reduction with NaBH₄ or catalytic hydrogenation . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry of amine:acid (typically 1:1.2 molar ratio) to maximize salt formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks for pyridine protons (δ 8.3–8.7 ppm) and aliphatic amine protons (δ 1.5–2.5 ppm) confirm structural integrity. Coupling patterns distinguish substituent positions on the pyridine ring .
- FT-IR : Stretching vibrations at ~2500 cm⁻¹ (N-H of ammonium) and 1630–1680 cm⁻¹ (C=N/C=C pyridine) validate salt formation .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ and isotopic patterns confirm molecular weight and chloride counterion presence .
Q. What purification methods are recommended for isolating high-purity this compound, and how is purity validated?
- Methodological Answer :
- Recrystallization : Use ethanol/water (7:3 v/v) at 4°C to precipitate the hydrochloride salt, achieving >95% purity .
- Column Chromatography : Silica gel (60–120 mesh) with eluents like chloroform:methanol:ammonia (90:9:1) removes unreacted amines .
- Validation : Purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Purity thresholds >98% are standard for biological assays .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in different solvents be resolved methodologically?
- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or hydration states. Systematic studies using polarized light microscopy and XRPD identify crystalline phases. For example, fluorinated analogs like Methyl 2-amino-3,3-difluorobutanoate hydrochloride show enhanced solubility in DMSO due to reduced crystal lattice energy, a principle applicable here. Solvent screening (e.g., DMSO, PBS, ethanol) at 25°C and 37°C, coupled with nephelometry, quantifies solubility limits .
Q. What strategies are employed to mitigate side reactions during the synthesis of this compound derivatives?
- Methodological Answer :
- Protecting Groups : Use Boc or Fmoc groups on the amine to prevent undesired alkylation during pyridine functionalization .
- Catalytic Optimization : Pd/C or Raney nickel in hydrogenation steps minimizes over-reduction of the pyridine ring .
- pH Control : Maintaining pH <6 during HCl addition prevents decomposition of acid-sensitive intermediates .
Q. How do structural modifications at the pyridine ring influence the biological activity of this compound, and what analytical approaches are used to assess these effects?
- Methodological Answer :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃ at the 4-position) enhances metabolic stability, as seen in (4-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride . Activity is quantified via enzyme inhibition assays (e.g., IC₅₀ for RORγt inhibitors) .
- Analytical Workflow :
SAR Studies : Synthesize analogs with varied substituents (halogens, methyl, methoxy).
In Vitro Testing : Measure binding affinity via SPR or fluorescence polarization.
Computational Modeling : Docking studies (AutoDock Vina) correlate substituent position with target interaction energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
